molecular formula C9H11NO3 B3422444 L-tyrosine CAS No. 25619-78-7

L-tyrosine

Cat. No.: B3422444
CAS No.: 25619-78-7
M. Wt: 181.19 g/mol
InChI Key: OUYCCCASQSFEME-QMMMGPOBSA-N
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Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
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InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
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Related CAS

25619-78-7
Record name L-Tyrosine homopolymer
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DSSTOX Substance ID

DTXSID1023730
Record name L-Tyrosine
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Molecular Weight

181.19 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless
Record name Tyrosine
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Record name L-Tyrosine
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Record name L-Tyrosine
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Boiling Point

BOILING POINT: SUBLIMES
Record name L-TYROSINE
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Solubility

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
Record name Tyrosine
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Record name L-TYROSINE
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Record name L-Tyrosine
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Record name L-Tyrosine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Mechanism of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects.
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Color/Form

FINE SILKY NEEDLES, White crystals

CAS No.

60-18-4, 25619-78-7
Record name L-Tyrosine
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Record name Tyrosine [USAN:INN]
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Record name L-Tyrosine
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Record name TYROSINE
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Record name L-TYROSINE
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Record name L-Tyrosine
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Melting Point

344 °C, 343 °C
Record name Tyrosine
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Record name L-TYROSINE
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Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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